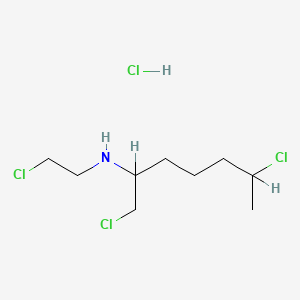
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is a chemical compound with the molecular formula C8H16Cl3N It is a derivative of heptanamine and is characterized by the presence of multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride typically involves the chlorination of heptanamine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves multiple steps, including the protection of amine groups, chlorination, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
The major products formed from these reactions include various substituted heptanamines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA, proteins, and other biomolecules, resulting in the disruption of cellular processes. This alkylation can lead to the activation of DNA damage response pathways, apoptosis, and inhibition of cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bendamustine: A nitrogen mustard derivative with similar alkylating properties.
Chlorambucil: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer treatment.
Uniqueness
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is unique due to its specific structure, which allows for multiple sites of alkylation. This property makes it a valuable tool in research for studying the effects of multi-site alkylation on biological systems.
Eigenschaften
CAS-Nummer |
64398-28-3 |
|---|---|
Molekularformel |
C9H19Cl4N |
Molekulargewicht |
283.1 g/mol |
IUPAC-Name |
1,6-dichloro-N-(2-chloroethyl)heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H18Cl3N.ClH/c1-8(12)3-2-4-9(7-11)13-6-5-10;/h8-9,13H,2-7H2,1H3;1H |
InChI-Schlüssel |
AFYBELWIDOZGLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(CCl)NCCCl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


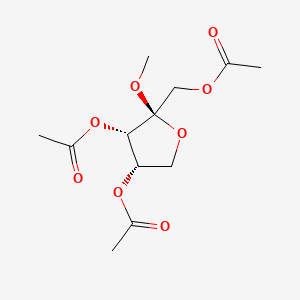
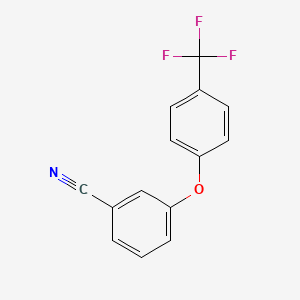
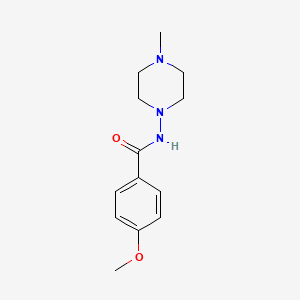
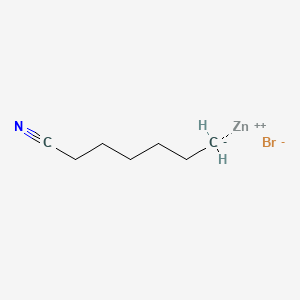
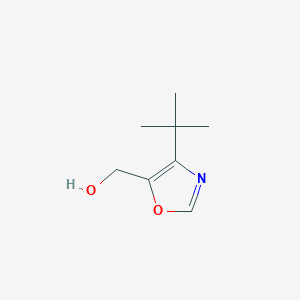
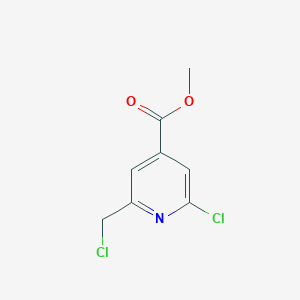
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

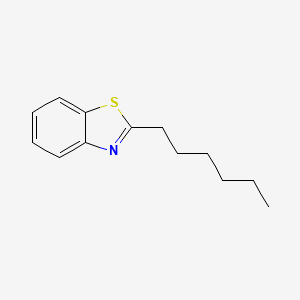
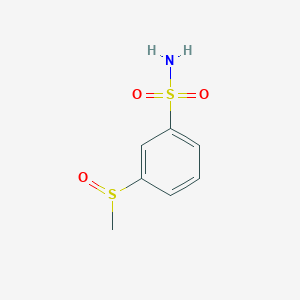

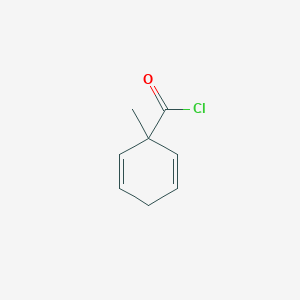
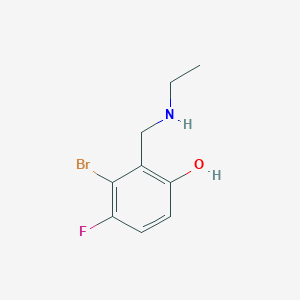
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
